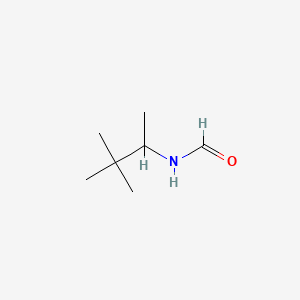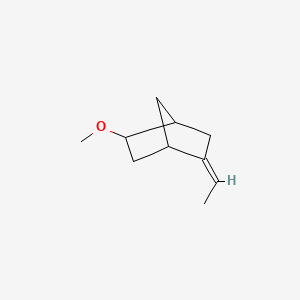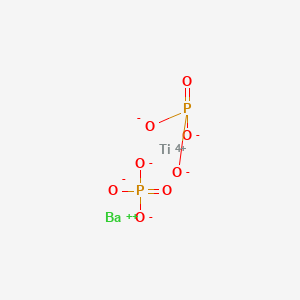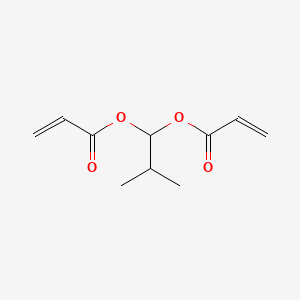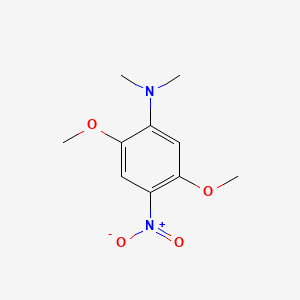
Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-: is an organic compound with the molecular formula C10H14N2O4 It is a derivative of benzenamine (aniline) where the amino group is substituted with two methoxy groups at the 2 and 5 positions, and a nitro group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with .
Nitration: The amino group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4 position.
Dimethylation: The resulting nitro compound is then subjected to dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide to yield .
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta positions relative to the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Electrophiles such as bromine, chlorine, and nitrating agents.
Major Products:
Reduction: 2,5-dimethoxy-N,N-dimethyl-4-aminobenzenamine.
Oxidation: 2,5-dimethoxybenzoquinone derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution and reduction reactions.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
- Studied for its antimicrobial and antifungal properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in organic electronics and as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In substitution reactions, the nitro group influences the reactivity of the aromatic ring, directing electrophiles to specific positions.
Comparaison Avec Des Composés Similaires
- Benzenamine, N,N-dimethyl-4-nitro-
- 2,5-Dimethoxyaniline
- 4-Nitroaniline
Comparison:
- Benzenamine, N,N-dimethyl-4-nitro- lacks the methoxy groups, making it less reactive in certain substitution reactions.
- 2,5-Dimethoxyaniline does not have the nitro group, resulting in different reactivity and applications.
- 4-Nitroaniline lacks both the methoxy and dimethylamino groups, making it less versatile in synthetic applications.
Uniqueness: Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group, providing a balance of reactivity that can be exploited in various chemical reactions and applications.
Propriétés
Numéro CAS |
71550-50-0 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2,5-dimethoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O4/c1-11(2)7-5-10(16-4)8(12(13)14)6-9(7)15-3/h5-6H,1-4H3 |
Clé InChI |
JSOVAHGEPQCHNC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


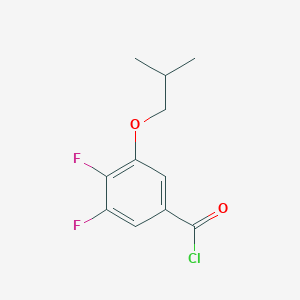
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)


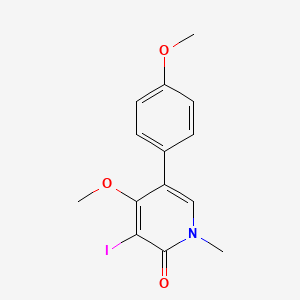
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
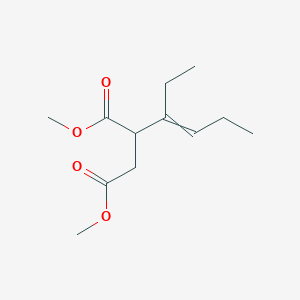

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
